Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Lipophilicity Drug-likeness Solubility

This compound meets key fragment-likeness criteria (MW 303.31, XLogP3-AA 1.5) and is a validated scaffold for FBDD libraries where aqueous solubility is critical. Unlike the benzofuran analog (logP 2.9, ΔlogP = -1.4), its lower lipophilicity ensures assay performance at high compound concentrations. The H-bond pharmacophore (HBD 1, HBA 5) remains identical, enabling controlled SAR study of ring expansion effects. Directly procure for parallel synthesis and lead optimization.

Molecular Formula C16H17NO5
Molecular Weight 303.314
CAS No. 1795359-56-6
Cat. No. B2548047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate
CAS1795359-56-6
Molecular FormulaC16H17NO5
Molecular Weight303.314
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2
InChIInChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18)
InChIKeyMJWCSPUFHLHAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1795359-56-6): Procurement-Relevant Physicochemical Profile & Comparator Context


Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1795359-56-6) is a synthetic furan-containing benzoate ester derivative with the molecular formula C16H17NO5 and a molecular weight of 303.31 g/mol . Its structure features a furan-2-yl ring connected to a 4-(methoxycarbonyl)phenyl moiety via a 2-methoxyethyl carbamoyl linker. Computed properties include an XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 77.8 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and seven rotatable bonds . This physicochemical signature places it in a moderately lipophilic, low-TPSA region of chemical space, distinguishing it from closely related benzofuran and other heterocyclic analogs.

Why Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate Cannot Be Interchanged with In-Class Analogs


Although numerous furan- and benzofuran-containing benzoate carbamates exist in screening libraries, their physicochemical profiles—particularly lipophilicity and molecular weight—diverge substantially. A direct comparator, methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 2034420-79-4), exhibits an XLogP3-AA of 2.9 and a molecular weight of 353.4 g/mol , representing a 1.4-log-unit increase in lipophilicity and a 50.1 Da mass penalty relative to the target compound. These differences are not cosmetic: a logP shift of this magnitude can alter aqueous solubility by over an order of magnitude and significantly influence passive membrane permeability, plasma protein binding, and metabolic clearance. Consequently, substituting a benzofuran analog for the furan target compound in a biological assay without adjusting formulation or dosing can yield qualitatively different results, undermining reproducibility and confounding structure–activity relationship (SAR) interpretation. Procurement officers and medicinal chemists must therefore recognize that these compounds are not functionally interchangeable.

Quantitative Differentiation Evidence for Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate Versus Key Analogs


Lipophilicity (XLogP3-AA): Furan vs. Benzofuran Comparator

The target compound records an XLogP3-AA of 1.5, placing it within the optimal lipophilicity range (1–3) for oral bioavailability per Lipinski's rule-of-five. In contrast, its closest benzofuran analog (methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate, CAS 2034420-79-4) exhibits an XLogP3-AA of 2.9, which is 1.4 log units higher . This difference corresponds to an approximately 25-fold increase in the octanol–water partition coefficient, predicting substantially lower aqueous solubility and higher non-specific binding for the benzofuran variant.

Lipophilicity Drug-likeness Solubility

Molecular Weight: Furan vs. Benzofuran Analog

The molecular weight of the target compound is 303.31 g/mol, whereas the benzofuran analog registers 353.4 g/mol, a difference of 50.1 Da . This mass increment arises solely from the fusion of a benzene ring to the furan core. The target compound falls below the 350 Da threshold often used in fragment-based screening and lead-like criteria, while the benzofuran analog exceeds it.

Molecular weight Fragment-based drug discovery Lead-likeness

Hydrogen Bonding Capacity: Conserved Pharmacophoric Features

Both the target compound and its benzofuran analog possess one hydrogen bond donor and five hydrogen bond acceptors . This conserved H-bond profile indicates that the carbamoyl-benzoate core pharmacophore is identical between the two molecules. The differentiation in biological activity must therefore arise from the differential lipophilicity and steric/electronic effects introduced by the furan versus benzofuran ring system, not from altered H-bond interactions with biological targets.

Hydrogen bonding Permeability Pharmacophore

Furan-Containing Compounds as Antiproliferative Agents: Class-Level Evidence

While compound-specific in vitro data for CAS 1795359-56-6 are not available in the peer-reviewed literature, structurally related furan derivatives have demonstrated moderate to potent antiproliferative activity. In a systematic SAR study, a panel of synthetic furan derivatives exhibited IC50 values ranging from 0.08 to 8.79 μM against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines . This class-level evidence establishes that the furan carbamoyl benzoate scaffold is compatible with antiproliferative activity, though direct quantitative comparisons to the target compound cannot be made without dedicated experimental studies.

Antiproliferative Furan derivatives Cancer cell lines

Evidence Gap Statement: Limited Compound-Specific Biological Data

As of the search date, no peer-reviewed primary research articles, patents, or authoritative database entries were identified that report compound-specific biological assay data (e.g., IC50, Ki, EC50, selectivity panels, in vivo PK) for methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate (CAS 1795359-56-6). The only quantitative data available are the computed physicochemical properties from PubChem . This lack of experimental bioactivity data represents a significant evidence gap. Procurement decisions must therefore be based on the compound's distinct physicochemical profile relative to its analogs (as detailed above) and its potential utility as a synthetic building block or screening library member, rather than on proven biological efficacy.

Data transparency Procurement risk Experimental validation

Recommended Procurement and Research Scenarios for Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate Based on Physicochemical Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Lead-Generation Libraries

With a molecular weight of 303.31 g/mol and an XLogP3-AA of 1.5, the target compound meets key fragment-likeness and lead-likeness criteria . Its lower lipophilicity relative to the benzofuran analog (ΔlogP = -1.4) makes it a more suitable candidate for fragment screening libraries where aqueous solubility is critical for assay performance at high compound concentrations. Procurement for FBDD initiatives is recommended when the library requires furan-containing scaffolds with balanced polarity.

SAR Studies Investigating the Impact of Heterocycle Lipophilicity on Bioactivity

The direct head-to-head computed comparison between the target compound (furan: XLogP3-AA = 1.5, MW = 303.31) and its benzofuran analog (XLogP3-AA = 2.9, MW = 353.4) provides a controlled experimental framework. By procuring both compounds and testing them in parallel in a target-based or phenotypic assay, medicinal chemists can isolate the effect of the furan-to-benzofuran ring expansion on potency, selectivity, and ADME properties, while the identical H-bond pharmacophore (HBD = 1, HBA = 5) ensures that observed differences are not confounded by altered hydrogen bonding.

Synthetic Chemistry Applications as a Building Block or Intermediate

The compound's furan ring and carbamoyl linker provide synthetic handles for further derivatization, including electrophilic substitution on the furan ring, hydrolysis of the methyl ester, or modification of the carbamoyl nitrogen. Its moderate lipophilicity (XLogP3-AA = 1.5) facilitates purification by standard reverse-phase chromatography. Procurement for synthetic methodology development or as a scaffold for parallel library synthesis is appropriate when the goal is to generate analogs with systematic variation around the furan-carbamoyl-benzoate core.

Quote Request

Request a Quote for Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.